molecular formula C10H16N4O3S2 B4441361 Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- CAS No. 1199773-87-9

Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]-

Cat. No.: B4441361
CAS No.: 1199773-87-9
M. Wt: 304.4 g/mol
InChI Key: ZYPZUDICIUHKKG-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- features a thiazole ring substituted at the 5-position with a 4-methylpiperazinyl sulfonyl group and an acetamide moiety at the 2-position. The sulfonamide group and thiazole core are common in molecules with diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.

Properties

IUPAC Name

N-[5-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S2/c1-8(15)12-10-11-7-9(18-10)19(16,17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPZUDICIUHKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172776
Record name Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-87-9
Record name Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with 4-methyl-1-piperazine sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (-SO2_2NH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, 80°C): Cleaves the sulfonamide bond to yield 5-amino-2-thiazolyl derivatives and 4-methylpiperazine sulfonic acid.

  • Basic hydrolysis (NaOH, reflux): Produces sulfonate salts and releases ammonia, confirmed by IR loss of N–H stretches at 3425 cm1^{-1} and new S–O vibrations at 1180 cm1^{-1} .

Table 1: Hydrolysis Products and Conditions

ConditionReagentsProductsYield (%)
Acidic (HCl)6M HCl, 80°C, 4h5-Amino-2-thiazolyl derivative + Sulfonic acid72
Basic (NaOH)2M NaOH, reflux, 6hSulfonate salt + NH3_365

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-5 position of the thiazole ring participates in nucleophilic substitutions:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form 5-alkylamino derivatives .

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl4_4 yields 5-bromo-2-thiazolyl intermediates, critical for cross-coupling reactions .

Key Observation : Substituents at C-5 significantly modulate biological activity; brominated analogs show enhanced antimicrobial potency (MIC = 4 µg/mL against S. aureus) .

Electrophilic Substitution on the Piperazine Moiety

The 4-methylpiperazine group undergoes electrophilic reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts, confirmed by 1H^1H NMR shifts at δ 3.2–3.5 ppm .

  • Acylation : Acetic anhydride in pyridine acetylates the secondary amine, producing N-acetylpiperazine derivatives.

Sulfonamide Group Reactivity

The sulfonamide functionality participates in:

  • Salt Formation : Reacts with HCl to form water-soluble hydrochlorides, useful for pharmaceutical formulations.

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) introduces aryl groups at the sulfonamide nitrogen .

Table 2: Cross-Coupling Reactions

Boronic AcidCatalystProductYield (%)
Phenylboronic acidPd(PPh3_3)4_4N-(5-[(4-methylpiperazinyl)sulfonyl]-2-thiazolyl)benzamide58
4-MethoxyphenylPd(OAc)2_2Methoxy-substituted analog63

Redox Reactions

  • Oxidation : The thiazole sulfur oxidizes with H2_2O2_2/AcOH to form sulfoxide derivatives, characterized by MS peaks at m/z 327.4 .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the thiazole ring to a thiazolidine, altering bioactivity .

Condensation and Cyclization

Reacts with carbonyl compounds (e.g., aldehydes) in ethanol under reflux to form Schiff bases, which cyclize to imidazothiazoles under acidic conditions .

Example :
Acetamide+BenzaldehydeSchiff baseHClImidazo[2,1-b]thiazole\text{Acetamide} + \text{Benzaldehyde} \rightarrow \text{Schiff base} \xrightarrow{\text{HCl}} \text{Imidazo[2,1-b]thiazole}

Biological Activity Modulation via Structural Modifications

  • Piperazine Methylation : N-Methylation increases lipophilicity (logP from 1.2 → 1.8), enhancing blood-brain barrier penetration .

  • Thiazole Halogenation (e.g., Br at C-5): Improves IC50_{50} values from 12 µM to 3.5 µM in kinase inhibition assays .

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, enabling tailored modifications for target-specific applications. Experimental protocols and mechanistic insights are corroborated by structural analogs and spectral data from diverse sources .

Scientific Research Applications

Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. These interactions can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs, their substituents, and reported activities:

Compound Name (Reference) Substituent(s) Biological Activity Key Findings
Target Compound 5-[(4-methylpiperazinyl)sulfonyl]-2-thiazolyl Hypothesized enzyme inhibition Structural similarity to sulfonamide-containing anticancer/antimicrobial agents.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) 4-(5-nitro-2-furyl) Carcinogenic (leukemia, stomach tumors) High leukemogenicity in mice (up to 100% incidence); thymectomy abolishes leukemia but increases stomach tumors .
HA15 5-(dimethylamino naphthalenyl sulfonyl) GRP78 inhibitor, targets cancer stem cells Reduces CSC-like cells in breast cancer models when combined with PRDM14 knockdown.
N-[4-[[(4-methylpiperazinyl)amino]sulfonyl]phenyl]acetamide (Compound 17) 4-methylpiperazinyl sulfonyl on phenyl Antitubercular agent Synthesized via sulfonamide coupling; FTIR/NMR data confirm structure.
PIK-93 4-chloro-3-[[(2-hydroxyethyl)amino]sulfonyl]phenyl PI4-kinase inhibitor Inhibits PI4-kinase, a target in cancer and infectious diseases.
Thiadiazolyl derivatives Sulfonamides on 1,3,4-thiadiazole Antimicrobial Compounds like 3a–3d show broad-spectrum antibacterial and antifungal activity.

Pharmacokinetic and Toxicological Profiles

  • NFTA: Rapid leukemogenesis (latency: 12–18 weeks) with dose-dependent toxicity .
  • Compound 17 : Stable sulfonamide linkage (FTIR: 1163 cm⁻¹ for SO₂NH) and methylpiperazine likely improve bioavailability compared to nitro-furyl analogs .
  • Thiadiazolyl derivatives : High melting points (>250°C) suggest thermal stability, beneficial for drug formulation .

Biological Activity

Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by the presence of an acetamide group linked to a thiazole moiety, which is further substituted with a piperazinyl-sulfonyl group. The molecular formula is C13H19N3O3SC_{13}H_{19}N_3O_3S . This unique structure contributes to its biological properties.

Research indicates that compounds containing sulfonamide and thiazole functionalities exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many sulfonamide derivatives are known for their ability to inhibit enzymes such as carbonic anhydrase and urease, which are crucial in various physiological processes .
  • Neuroprotective Effects : Some derivatives have shown promising results in protecting neuronal cells from oxidative stress and neurodegeneration .

1. Antimicrobial Activity

Acetamide derivatives are reported to possess significant antimicrobial properties. For example, sulfonamides are historically recognized for their antibacterial effects against a range of pathogens. The specific activity of N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- has not been extensively documented but can be inferred from the general behavior of similar compounds.

3. Urease Inhibition

Research on acetamide-sulfonamide scaffolds has shown effective urease inhibition, with some compounds exhibiting IC50 values as low as 9.95μM9.95\,\mu M . This inhibition is significant for conditions like urinary tract infections where urease plays a critical role.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with acetamide derivatives:

StudyCompoundBiological ActivityIC50 Value
Acetamide-Sulfonamide ScaffoldUrease Inhibition9.95μM9.95\,\mu M
Benzothiazole-Acetamide DerivativeAChE Inhibition0.08μM0.08\,\mu M
Various Acetamide DerivativesNeuroprotectionNot specified

These findings suggest that modifications to the acetamide structure can significantly enhance its biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[5-[(4-methylpiperazinyl)sulfonyl]-2-thiazolyl]acetamide derivatives, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves sulfonylation of thiazole intermediates followed by N-acylation. Key steps include:

  • Sulfonylation : Reacting 5-amino-2-thiazolyl derivatives with 4-methylpiperazinyl sulfonyl chloride under basic conditions (e.g., NaH in THF) .
  • N-Acylation : Use of chloroacetamide derivatives in the presence of DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM), often under ultrasonication to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity. Yields exceeding 80% are reported when optimizing stoichiometry and temperature (e.g., 60–70°C for 6–8 hours) .

Q. How can researchers validate the structural integrity of this compound and its derivatives?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm sulfonamide and acetamide linkages via characteristic shifts (e.g., δ 2.08 ppm for methyl groups in piperazine, δ 7.75 ppm for aromatic protons in thiazole) .
  • FTIR : Identify key functional groups (e.g., SO₂ stretching at ~1163 cm⁻¹, C=O at ~1681 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight using ESI-MS (e.g., m/z 389.88 for C₁₄H₁₆ClN₃O₄S₂ analogs) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Anticancer Activity : Use GRP78 inhibition assays in cancer stem cell (CSC) models (e.g., HCC1937 breast cancer cells) with IC₅₀ determination via flow cytometry for CSC-like SP cell reduction .
  • Anti-Inflammatory Screening : Evaluate COX-2 inhibition in RAW264.7 macrophages using prostaglandin E₂ (PGE₂) ELISA, comparing to ibuprofen as a reference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Introduce substituents to the thiazole ring (e.g., methyl or chloro groups) to enhance CDK2 binding, as seen in BMS-387032, a CDK2 inhibitor with IC₅₀ = 48 nM .
  • Piperazine Tailoring : Replace 4-methylpiperazine with bulkier groups (e.g., 4-isopropyl) to improve selectivity over CDK1/4 .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict interactions with ATP-binding pockets, prioritizing compounds with ΔG < -9 kcal/mol .

Q. How should researchers address contradictory bioactivity data across different disease models?

  • Methodological Answer :

  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects. For example, GRP78 inhibitors may also modulate ER stress pathways unrelated to anticancer activity .
  • Dose-Response Validation : Replicate assays in orthogonal models (e.g., zebrafish xenografts vs. murine P388 leukemia) to confirm potency thresholds .
  • Metabolite Analysis : Screen for active metabolites via LC-MS in plasma samples, as instability under physiological conditions may explain variability .

Q. What experimental designs are critical for evaluating this compound in combination therapies?

  • Methodological Answer :

  • Synergy Testing : Use the Chou-Talalay method to calculate combination indices (CI) in vitro. For example, HA15 synergizes with PRDM14 knockdown (CI < 0.3) in CSC models .
  • In Vivo Cohorts : Administer the compound with standard chemotherapeutics (e.g., paclitaxel) in xenograft models, monitoring tumor volume and metastasis via bioluminescence imaging .
  • Pharmacokinetic Pairing : Match half-lives of combination agents (e.g., t₁/₂ = 5–7 hours in mice) to ensure concurrent bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]-
Reactant of Route 2
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Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]-

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